Prostaglandin E2 isopropyl ester

Description

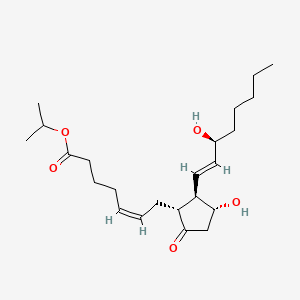

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,14-15,17-20,22,24,26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t18-,19+,20+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHLKSJQMSPOTB-FZNVCOGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization for Research Studies

Esterification Methodologies of Prostaglandins (B1171923) for Research Probes

The esterification of prostaglandins, particularly the conversion of the carboxylic acid moiety to an ester, is a critical chemical modification employed to create research probes with altered physicochemical properties. Prostaglandin (B15479496) E2 isopropyl ester serves as a prime example of how this modification can enhance the utility of the parent compound in research settings. The primary goal of esterification in this context is often to increase the lipophilicity of the prostaglandin. caymanchem.com This enhanced lipid solubility can facilitate passage across cell membranes, allowing the compound to reach intracellular targets or to be more readily absorbed in certain experimental models. nih.gov

One common method for the synthesis of prostaglandin esters, including the isopropyl ester, involves the reaction of the prostaglandin free acid with the corresponding alcohol in the presence of a coupling agent or under acidic conditions. For instance, the salt of a PGF analog can be dissolved in a solvent like methanol (B129727) or acetone, followed by the addition of isopropyl iodide to yield the isopropyl ester. nih.gov Another approach involves dissolving the prostaglandin free acid in a solvent such as dimethylformamide (DMF), and then reacting it with an amine and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), to form an amide, a process that can be adapted for ester synthesis. nih.gov

The resulting prostaglandin esters, such as PGE2 isopropyl ester, are often considered prodrugs. caymanchem.comnih.gov In many biological systems, endogenous esterases can hydrolyze the ester bond, releasing the active free acid form of the prostaglandin at the site of action. caymanchem.comnih.gov This strategy allows for controlled delivery and can influence the pharmacokinetic and pharmacodynamic profile of the compound. For research purposes, this characteristic is invaluable for studying the localized effects of prostaglandins and for overcoming experimental challenges associated with the delivery of the more polar free acid.

The creation of various ester derivatives, including methyl, ethyl, and isopropyl esters, provides a toolkit of research probes with a spectrum of lipophilicity and hydrolysis rates. medchemexpress.comresearchgate.net This allows researchers to select the most appropriate tool for their specific experimental needs, whether it be for in vitro cell-based assays or in vivo studies.

Strategic Design of Prostaglandin E2 Isopropyl Ester Analogues for Receptor Selectivity Investigations

The strategic design and synthesis of analogues of this compound are pivotal for dissecting the specific roles of the different prostanoid E (EP) receptors (EP1, EP2, EP3, and EP4). By systematically modifying the structure of PGE2 and its esters, researchers can develop ligands with enhanced selectivity for a particular receptor subtype, thereby creating powerful tools to probe the distinct physiological and pathological pathways mediated by each receptor.

The isopropyl ester moiety itself can influence receptor interaction, although C-1 esters of prostaglandins generally exhibit significantly reduced receptor activity in vitro compared to their parent free acids. caymanchem.com However, the primary strategy for achieving receptor selectivity lies in the modification of other key structural features of the prostaglandin scaffold. For instance, modifications to the ω-chain of PGE2 have been shown to significantly impact receptor binding and activation.

A study focused on the human EP1 prostanoid receptor revealed that while the carboxyl group is important for activity, its modification to various esters leads to a marked decrease in affinity and potency. nih.gov This highlights the critical role of the free carboxylate in binding to this particular receptor subtype.

In the pursuit of selective EP2 receptor agonists, researchers have designed and synthesized bicyclic prostaglandin analogues. nih.gov By creating structural hybrids of known EP2/4 dual agonists and prostacyclin analogues, and subsequently simplifying the ω-chain, novel EP2 agonists with a unique prostacyclin-like scaffold have been discovered. nih.gov Further optimization of the ω-chain, such as the introduction of a phenoxy derivative, has yielded compounds with potent agonist activity and excellent subtype selectivity. nih.gov

The following table summarizes the receptor binding affinities of selected prostaglandin analogues, illustrating the impact of structural modifications on receptor selectivity.

| Compound | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) | Reference |

| PGE2 | 16 | 3.0 | 3.3 | 0.72 | nih.govnih.gov |

| Butaprost | >10000 | 330 | >10000 | >10000 | nih.gov |

| Sulprostone (B1662612) | 13 | >10000 | 0.6 | 2800 | |

| 17-phenyl trinor PGE2 | 4.5 | 1300 | 18 | 4800 |

Table 1: Receptor binding affinities (Ki) of Prostaglandin E2 and selected analogues for human EP receptors. Data is compiled from multiple sources to illustrate the principles of receptor selectivity.

The design of these analogues is a rational process, often guided by computational modeling and a deep understanding of the structure-activity relationships of the prostaglandin family. The synthesis of these targeted molecules allows for precise pharmacological dissection of the EP receptor system, paving the way for a clearer understanding of the roles of PGE2 in health and disease.

Characterization of Synthetic Intermediates and Final Compounds in Research Batches

The characterization of synthetic intermediates and the final this compound product is a critical step in ensuring the purity, identity, and structural integrity of the compounds used in research. A combination of powerful analytical techniques is employed to provide a comprehensive profile of each synthesized batch.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for the separation, purification, and quantification of prostaglandins and their esters. Reversed-phase HPLC is commonly used, where the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. This method is highly effective in separating the desired product from starting materials, reagents, and byproducts.

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS or LC-MS/MS), is an indispensable tool for the identification and structural elucidation of prostaglandins. Electrospray ionization (ESI) is a soft ionization technique commonly used for these molecules, which allows for the generation of intact molecular ions. By measuring the mass-to-charge ratio (m/z) of the parent ion, the molecular weight of the compound can be confirmed. Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which can help to confirm the identity of the prostaglandin scaffold and its modifications. For instance, in the analysis of PGE2, a specific mass transition can be monitored for quantification.

The following table outlines the key analytical techniques and the type of information they provide in the characterization of this compound and its synthetic intermediates.

| Analytical Technique | Information Provided | Reference |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of isomers, and quantification. | |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation and identification of impurities. | |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation patterns. | |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Detailed structural confirmation, including stereochemistry and functional groups. | nih.govmedchemexpress.com |

Table 2: Analytical techniques for the characterization of synthetic prostaglandins.

Through the rigorous application of these analytical methods, researchers can be confident in the quality of their synthetic this compound and its analogues, which is essential for obtaining reliable and reproducible results in subsequent biological studies.

Pharmacology and Molecular Interactions of Prostaglandin E2 Isopropyl Ester

Prostanoid Receptor Subtype Engagement by Prostaglandin (B15479496) E2

PGE2 mediates its diverse physiological and pathological effects through a family of four distinct receptor subtypes: EP1, EP2, EP3, and EP4. nih.govresearchgate.netnih.gov These receptors are expressed in various combinations in different tissues, and their activation initiates distinct intracellular signaling cascades. nih.govfrontiersin.org

Prostaglandin E2 is the natural endogenous ligand for all four EP receptor subtypes, binding to them with high affinity. researchgate.net However, the specific binding affinities and the subsequent cellular responses are dictated by the receptor subtype. The EP receptors couple to different heterotrimeric G proteins, which defines their primary signaling mechanism. nih.govnih.gov

EP1 Receptor: This receptor is coupled to the Gq protein. mdpi.comnih.govresearchgate.net Its activation stimulates phospholipase C (PLC), leading to an increase in inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in a rise in intracellular calcium (Ca2+) levels and the activation of protein kinase C (PKC). nih.gov

EP2 Receptor: The EP2 receptor couples to the stimulatory Gs protein (Gαs). mdpi.comnih.govfrontiersin.org When activated by PGE2, it stimulates adenylyl cyclase, which increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comfrontiersin.orgresearchgate.net The dissociation constant (Kd) for PGE2 binding to the human EP2 receptor is approximately 13 nM. wikipedia.org

EP3 Receptor: This receptor primarily couples to the inhibitory Gi protein (Gαi), which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. nih.govresearchgate.net It can also couple to Gq, raising intracellular Ca2+. researchgate.net

EP4 Receptor: Similar to EP2, the EP4 receptor is coupled to the Gs protein (Gαs), and its activation leads to increased cAMP production. mdpi.comnih.govfrontiersin.org However, some studies report that EP4 can also couple to Gαi, activating the phosphatidylinositol 3-kinase (PI3K) pathway. frontiersin.org

The varied G-protein coupling of these receptors allows PGE2 to have opposing effects in different cellular contexts. For example, EP2 and EP4 activation generally leads to smooth muscle relaxation, whereas EP1 and EP3 activation can cause contraction. wikipedia.org

| Receptor Subtype | Primary G-Protein Coupling | Primary Downstream Signaling Pathway |

|---|---|---|

| EP1 | Gq | ↑ Intracellular Ca²⁺ |

| EP2 | Gs | ↑ cAMP |

| EP3 | Gi | ↓ cAMP |

| EP4 | Gs | ↑ cAMP |

While PGE2 is the natural agonist for all EP receptors, a variety of synthetic prostaglandin analogues have been developed for research purposes to selectively target specific subtypes. Comparing the binding profiles of these analogues helps to elucidate the function of each receptor.

For instance, sulprostone (B1662612) shows selectivity for EP3 and EP1 receptors, while butaprost is a selective agonist for the EP2 receptor. researchgate.net In studies on bone resorption, specific agonists for EP2 and EP4 were shown to stimulate the process, whereas EP1 and EP3 agonists had no effect, highlighting the dominant role of the cAMP-mediated pathway in this context. nih.gov The development of highly selective agonists and antagonists is crucial for dissecting the complex and sometimes contradictory roles of PGE2 signaling. nih.gov

| Compound | Primary Receptor Target(s) | General Classification |

|---|---|---|

| Prostaglandin E2 (PGE2) | EP1, EP2, EP3, EP4 | Non-selective endogenous agonist |

| Sulprostone | EP3 > EP1 | Selective agonist |

| Butaprost | EP2 | Selective agonist |

| 17-Phenyl PGE2 | EP1 / EP3 | Agonist with modest selectivity |

Intracellular Signal Transduction Cascades

The binding of PGE2 to its receptors triggers a cascade of intracellular events that ultimately alter cell function. These signaling pathways are complex and interconnected, often involving cross-talk between different cascades.

A primary signaling mechanism for PGE2 is the modulation of intracellular cyclic AMP (cAMP) levels. nih.gov The activation of EP2 and EP4 receptors, which are coupled to Gs proteins, stimulates adenylyl cyclase to produce cAMP. mdpi.comfrontiersin.orgresearchgate.net This elevation in cAMP leads to the activation of Protein Kinase A (PKA). nih.govnih.gov The PGE2/EP2/PKA signaling pathway can induce the phosphorylation of the cAMP-response element-binding protein (CREB), a transcription factor that regulates the expression of various genes. nih.gov This pathway is central to many of PGE2's effects, including immune modulation and the regulation of cell proliferation. frontiersin.orgnih.gov Studies have shown that PGE2 can induce COX-2 expression through a positive feedback loop involving the EP2 receptor and the PKA/CREB signaling axis. nih.gov

PGE2 can induce mitogenic signaling through a process known as receptor transactivation. nih.gov Research has shown that PGE2 can rapidly induce the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) in various cell types. nih.govnih.gov This transactivation of EGFR is a key mechanism by which PGE2 promotes cell growth and is implicated in the progression of certain cancers. nih.govmdpi.com The activation of EGFR by PGE2 can occur through EP-mediated activation of Src kinase or by stimulating the release of EGFR ligands via matrix metalloproteinases (MMPs). nih.govmdpi.com

Once EGFR is activated, it triggers downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK). nih.govnih.gov The activation of the EGFR-Ras-MAPK pathway is a critical component of PGE2-induced cell proliferation. nih.gov Inhibition of EGFR kinase activity has been shown to significantly reduce PGE2-induced ERK activation and cell proliferation. nih.gov

In addition to the cAMP/PKA and EGFR/MAPK pathways, PGE2 signaling also involves the activation of the Phosphoinositide 3-Kinase (PI3K)/AKT pathway. nih.govnih.gov This pathway is a crucial regulator of cell survival, proliferation, and metabolism. Studies have demonstrated that PGE2 stimulation leads to the activation of the PI3K-AKT pathway in various cancer cell lines. nih.govnih.gov The EP4 receptor, in particular, has been implicated in activating the PI3K-Akt pathway. frontiersin.orgnih.gov There is evidence of cross-talk, where the inhibition of PI3K-AKT signaling can suppress PGE2-mediated phosphorylation of CREB, indicating an interaction between the PI3K/AKT and cAMP/PKA pathways. nih.gov This activation of multiple pro-survival and proliferative pathways underscores the significant role of PGE2 in cellular growth and pathophysiology. nih.govresearchgate.net

JAK/STAT and RAS/Raf/MAPK Signaling Axis Modulation

The active metabolite of Prostaglandin E2 isopropyl ester, PGE2, has been shown to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the Ras/Raf/mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial for regulating cellular processes such as proliferation, differentiation, and inflammation.

Research has demonstrated that the production of PGE2 can be stimulated through the activation of the JAK/STAT pathway. For instance, in human colonic epithelial cells, Substance P induces the expression of cyclooxygenase-2 (COX-2) and subsequent PGE2 production via the activation of the JAK2-STAT3/5 pathway. nih.govnih.gov Pharmacological inhibition of JAK has been shown to block the phosphorylation of JAK2, STAT3, and STAT5, which in turn prevents COX-2 expression and PGE2 production. nih.govnih.gov

Conversely, PGE2 can also influence the Ras/Raf/MAPK signaling cascade. The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, transmits signals from cell surface receptors to the DNA in the nucleus, influencing gene expression and cellular changes like cell division. wikipedia.org PGE2 can activate the Ras/Raf/ERK signaling pathway, which has been observed to inhibit apoptosis in certain cancer cell lines. nih.gov In lung adenocarcinoma cells, PGE2 reinforces the activation of the Ras signal pathway, an effect that is dependent on the expression of the EP3 receptor. nih.gov This modulation of the Ras pathway by PGE2 can subsequently initiate the activation of ERK, a key downstream kinase. nih.gov

| Signaling Pathway | Key Proteins Modulated by PGE2 | Observed Effect | Cell Type/Model |

|---|---|---|---|

| JAK/STAT | JAK2, STAT3, STAT5 | Activation leads to increased COX-2 expression and PGE2 production. | Human Colonic Epithelial Cells nih.govnih.gov |

| RAS/Raf/MAPK | Ras, Raf, ERK | Activation of the pathway, leading to inhibition of apoptosis. | Promonocytic Leukemia Cell Lines nih.gov |

| RAS/Raf/MAPK | Ras | Reinforced activation of the Ras signal pathway. | Lung Adenocarcinoma Cells nih.gov |

Nuclear Factor-kappaB (NF-κB) Regulation

Nuclear Factor-kappaB (NF-κB) is a critical transcription factor that regulates inflammatory responses. Following its hydrolysis, this compound, as PGE2, exhibits complex regulatory effects on NF-κB activity.

In rheumatoid synovial fibroblasts, PGE2 has been shown to dissociate the nuclear trafficking of individual NF-κB subunits. Specifically, it inhibits the translocation of the p65 subunit while enhancing the translocation of the p50 subunit to the nucleus. nih.gov This differential regulation can attenuate cytokine-induced inflammatory responses. nih.gov Furthermore, PGE2 can inhibit NF-κB activation by both ERK-dependent and -independent mechanisms, including the enhanced expression of IκBα, an inhibitory protein of NF-κB. nih.gov

In other cellular contexts, the interaction is also evident. In macrophages, a PGE2-EP2-NF-κB signaling axis has been identified as a facilitator of inflammation in intracranial arteries, contributing to the development of intracranial aneurysms. nih.gov This pathway involves the activation of NF-κB, which in turn induces the expression of pro-inflammatory genes. nih.gov

| Cell Type/Model | NF-κB Subunits Affected | Effect of PGE2 | Downstream Consequence |

|---|---|---|---|

| Rheumatoid Synovial Fibroblasts | p65, p50 | Inhibits p65 nuclear translocation, enhances p50 nuclear translocation. nih.gov | Attenuation of cytokine-induced inflammatory responses. nih.gov |

| Macrophages | NF-κB complex | Activation of NF-κB via EP2 receptor signaling. nih.gov | Induction of pro-inflammatory gene expression. nih.gov |

cAMP Response Element-Binding Protein (CREB) and Activator Protein-1 (AP-1) Transcriptional Activity

The transcriptional activities of cAMP Response Element-Binding Protein (CREB) and Activator Protein-1 (AP-1) are also influenced by PGE2, the active form of this compound.

PGE2 is known to activate CREB, a transcription factor that plays a role in various cellular processes. In macrophages, endogenous PGE2 potentiates an anti-inflammatory phenotype through a CREB-C/EBP-β cascade. nih.gov PGE2 phosphorylates CREB via EP2 and EP4 receptor ligation, which then transcriptionally increases the expression of C/EBP-β, leading to the expression of anti-inflammatory genes. nih.gov In the context of M2 macrophage polarization, which is associated with enhanced insulin (B600854) sensitivity, PGE2 stimulates this polarization through the CREB-mediated induction of Kruppel-like factor 4 (KLF4). nih.gov

The influence of PGE2 on AP-1, another transcription factor involved in cellular responses to various stimuli, has also been noted. For example, in the context of Alzheimer's disease models, PGE2 has been shown to stimulate the expression of Tumor Necrosis Factor-α (TNF-α) through an AP-1-activating pathway that is dependent on β-amyloid protein.

| Transcription Factor | Mechanism of Action | Functional Outcome | Cell Type/Model |

|---|---|---|---|

| CREB | Phosphorylation via EP2 and EP4 receptors, leading to increased C/EBP-β expression. nih.gov | Potentiation of an anti-inflammatory macrophage phenotype. nih.gov | Mouse Bone Marrow-Derived Macrophages |

| CREB | Induction of Kruppel-like factor 4 (KLF4). nih.gov | Stimulation of M2 macrophage polarization. nih.gov | Macrophages |

| AP-1 | Activation of the AP-1 pathway. | Stimulation of TNF-α expression. | Alzheimer's Disease Model |

Analytical Methodologies for Prostaglandin E2 Isopropyl Ester in Research

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a classic and powerful technique for prostaglandin (B15479496) analysis, though it necessitates a derivatization step to increase the volatility and thermal stability of the analytes. mdpi.comresearchgate.net For PGE2 isopropyl ester analysis, this would involve hydrolysis to PGE2 followed by derivatization.

Common derivatization procedures for prostaglandins (B1171923) include:

Esterification: The carboxyl group is converted to a methyl ester. researchgate.net

Oximation: The keto group is converted to a methyloxime ether to prevent degradation. researchgate.net

Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. researchgate.net

These derivatives are then analyzed by GC-MS, often using selected ion monitoring (SIM) for quantification. researchgate.net An important application of GC-MS is its ability to discriminate between isomers. For instance, derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine has been used to create derivatives of 8-iso-PGE2 and PGE2 that can be distinguished by mass spectrometry, which is crucial for studying oxidative stress. nih.gov While LC-MS/MS is often preferred for its simpler sample preparation, GC-MS remains a valuable tool, particularly for structural elucidation and isomer differentiation. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-performance liquid chromatography (HPLC) is not only the separation component of LC-MS but also a standalone analytical method, typically paired with an ultraviolet (UV) detector. researchgate.netakjournals.com However, since prostaglandins lack a strong chromophore, derivatization with a UV-absorbing agent, such as p-nitrophenacyl bromide, is often required for sensitive detection at wavelengths like 254 nm. datapdf.com

HPLC is particularly powerful for resolving complex mixtures of prostaglandin isomers. Different HPLC modes can be employed:

Reversed-Phase HPLC: Using C18 or similar columns, this is the most common approach for separating prostaglandins based on their hydrophobicity. akjournals.com

Normal-Phase HPLC: This technique, using columns like silica (B1680970) or amino (NH2) phases with non-polar mobile phases (e.g., hexane-isopropanol), can provide different selectivity for isomers compared to reversed-phase methods. researchgate.netakjournals.com

Argentation Chromatography: Incorporating silver ions into the stationary phase (e.g., a silver ion-loaded cation exchange resin) can achieve separation of cis/trans geometric isomers, such as 5-trans-PGE2 from PGE2, which is difficult with other methods. datapdf.com

Chiral HPLC: Using chiral stationary phases (e.g., Chiralcel OJ-RH), HPLC can separate enantiomers (mirror-image isomers) of prostaglandins, which is essential for verifying the stereospecificity of synthetic products and studying biological processes. mdpi.com

| Technique | Column Type | Mobile Phase Example | Separation Principle | Reference |

|---|---|---|---|---|

| Normal-Phase HPLC | NH2 Column | Heptane–2-propanol–acetonitrile (93:6:1, v/v) | Separates latanoprost (B1674536) from its 15(S) and 5,6-trans isomers. | akjournals.com |

| Argentation HPLC | Silver Ion-Loaded Cation Exchange Resin | Chloroform/Hexane/Acetonitrile mixture | Separates cis/trans isomers (e.g., 5-trans-PGE2 from PGE2). | datapdf.com |

| Chiral HPLC | Chiralcel OJ-RH | Acetonitrile:Methanol (B129727):Water (pH=4) | Separates enantiomers of PGE2. | mdpi.com |

| Reversed-Phase HPLC | C18 Column | Acetonitrile/Water with Formic Acid | Separates isomers like PGE2 and PGD2 based on polarity. | nih.gov |

Immunochemical Techniques in Research (e.g., Enzyme Immunoassays)

Immunochemical methods, such as radioimmunoassay (RIA) and enzyme immunoassay (EIA), are widely used for quantifying prostaglandins like PGE2 because of their high sensitivity and suitability for high-throughput screening. mdpi.comnih.gov These techniques are based on the principle of competitive binding, where the analyte in a sample competes with a labeled standard for a limited number of antibody binding sites.

For the analysis of PGE2 isopropyl ester, these methods could be applied in two ways:

Hydrolysis to PGE2: The sample containing the ester could be chemically or enzymatically hydrolyzed to PGE2, which is then quantified using a commercially available PGE2 immunoassay kit. caymanchem.com

Specific Antibody Development: A highly specific antibody that recognizes the intact isopropyl ester could be developed. This would allow for direct measurement of the prodrug.

A key consideration is the specificity of the antibody. Immunoassays for PGE2 may show cross-reactivity with other prostaglandins, which can lead to inaccurate measurements. core.ac.uk While LC-MS/MS is considered the gold standard for specificity, EIAs are valuable for screening large numbers of samples, for example, in determining the inflammatory state of tissues by measuring PGE2 levels in small blood samples. core.ac.uknih.gov

Pharmacokinetic Analysis in Animal Models using Analytical Techniques

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For a prodrug like PGE2 isopropyl ester, these studies aim to quantify both the administered ester and its active metabolite, PGE2, in various biological compartments over time. caymanchem.com Animal models, including rabbits, dogs, and monkeys, are crucial for this preclinical research. arvojournals.orgresearchgate.net

The analytical techniques described previously are central to these studies. LC-MS/MS is the preferred method for generating concentration-time profiles due to its sensitivity and ability to measure multiple analytes simultaneously. core.ac.uk

A typical pharmacokinetic study might involve:

Topical administration of PGE2 isopropyl ester to an animal model (e.g., rabbits). arvojournals.orgarvojournals.org

Collection of biological samples (e.g., aqueous humor, plasma) at various time points.

Extraction of the analytes (the ester and its metabolite, PGE2) from the samples.

Quantification using a validated LC-MS/MS method.

Research on other prostaglandin ester prodrugs, such as omidenepag (B609745) isopropyl and latanoprost, has shown that after topical administration, the ester is often undetectable in aqueous humor, while the active acid metabolite is readily measured. arvojournals.orgresearchgate.netarvojournals.org This indicates rapid and efficient hydrolysis of the prodrug in the eye. arvojournals.orgresearchgate.net Such studies are critical for confirming the prodrug concept and establishing the efficacy and duration of action of the compound. arvojournals.org

Advanced Research Perspectives and Future Directions

Development of Novel Prostaglandin (B15479496) E2 Isopropyl Ester Analogues for Targeted Receptor Studies

The development of novel analogues of Prostaglandin E2 isopropyl ester is a cornerstone of advancing our understanding of the intricate signaling pathways governed by the four PGE2 receptor subtypes: EP1, EP2, EP3, and EP4. nih.govencyclopedia.pubphysiology.orgnih.gov Each of these G protein-coupled receptors (GPCRs) initiates distinct intracellular cascades, leading to a wide array of physiological and pathophysiological effects. nih.govmdpi.com

Researchers are actively synthesizing and evaluating new analogues with improved selectivity for specific EP receptors. This targeted approach is crucial for dissecting the precise role of each receptor subtype in various biological processes, thereby minimizing off-target effects and providing clearer insights. arvojournals.orgresearchgate.net For instance, the development of selective EP2 and EP4 receptor agonists has been instrumental in studying their roles in lowering intraocular pressure. researchgate.netphysiology.org

The rationale behind creating these analogues often stems from the need to separate a desired therapeutic effect from unwanted side effects. arvojournals.org By modifying the chemical structure of this compound, scientists can fine-tune the resulting molecule's affinity and efficacy for a particular EP receptor. This structure-activity relationship analysis is a critical step in the drug discovery process, enabling the identification of lead compounds with more favorable pharmacological profiles. researchgate.net

Interactive Table 1: EP Receptor Subtypes and Their Signaling Mechanisms

| Receptor Subtype | G Protein Coupling | Primary Signaling Pathway | General Physiological Effect |

| EP1 | Gq | Increases intracellular calcium (Ca2+) | Constriction of smooth muscle |

| EP2 | Gs | Increases cyclic AMP (cAMP) | Relaxation of smooth muscle |

| EP3 | Gi | Decreases cyclic AMP (cAMP) | Inhibition of various processes |

| EP4 | Gs | Increases cyclic AMP (cAMP) | Relaxation of smooth muscle, modulation of inflammation |

This table summarizes the primary signaling pathways and general physiological effects associated with each EP receptor subtype. The specific outcomes of receptor activation can vary depending on the cell and tissue type.

Exploration of Alternative Delivery Systems for Research Compounds in Animal Models

The effective delivery of research compounds like this compound to the target site in preclinical animal models is paramount for obtaining reliable and reproducible data. Due to the inherent instability and rapid in vivo turnover of prostaglandins (B1171923), researchers are exploring a variety of advanced delivery systems to enhance their bioavailability and therapeutic efficacy. nih.gov

These novel delivery platforms include:

Nanoformulations: Nanoparticle-based systems are being investigated to improve the delivery of prostaglandin analogues. tandfonline.com These formulations can protect the compound from degradation, prolong its release, and enhance its penetration across biological barriers.

Hydrogels: Injectable and thermosensitive hydrogels are being developed as sustained-release depots for prostaglandins. nih.govsemanticscholar.org These systems can provide localized and continuous delivery of the compound over an extended period, which is particularly beneficial for chronic conditions.

Liposomes and Niosomes: These vesicular systems can encapsulate prostaglandin analogues, improving their solubility and stability. nih.govsemanticscholar.org They can also be tailored to target specific cells or tissues.

Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with prostaglandin analogues, increasing their aqueous solubility and chemical stability for formulation as eye drops. semanticscholar.org

The development of such delivery systems is crucial for translating the findings from in vitro studies to in vivo animal models, and ultimately, to potential clinical applications.

Mechanistic Studies on the Differential Actions of EP Receptor Subtypes

The four EP receptor subtypes, despite all binding to PGE2, elicit distinct and sometimes opposing physiological responses. nih.govphysiology.org Understanding the molecular mechanisms underlying these differential actions is a major focus of current research.

EP1 and EP3 Receptors: Activation of the EP1 receptor typically leads to an increase in intracellular calcium levels, often resulting in smooth muscle contraction. nih.govresearchgate.net The EP3 receptor, which has multiple splice variants, is primarily coupled to inhibitory G proteins (Gi), leading to a decrease in cyclic AMP (cAMP) levels. nih.govmdpi.comguidetopharmacology.org This can antagonize the effects of receptors that stimulate cAMP production. physiology.org

EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to stimulatory G proteins (Gs) and mediate their effects by increasing intracellular cAMP levels. nih.govphysiology.org However, there is evidence for nuanced differences in their signaling pathways. For example, some studies suggest that while both receptors activate protein kinase A (PKA), the EP4 receptor may also engage other signaling pathways, such as the PI3K/Akt pathway. nih.govnih.gov

The differential expression patterns of these receptors in various tissues and cell types further contribute to the diverse biological effects of PGE2. nih.govphysiology.org For example, in the kidney, EP receptors play a complex role in regulating blood flow and fluid balance, with different subtypes mediating opposing effects on vascular tone. physiology.orgahajournals.org Similarly, in airway smooth muscle, the relaxant effects of EP2 and EP4 agonists can be dependent on the specific contractile stimulus, suggesting a compartmentalization of their signaling pathways. nih.gov

Investigation of this compound's Role in Specific Disease Pathophysiology in Preclinical Models

This compound and its analogues are invaluable tools for investigating the role of the PGE2 signaling pathway in a wide range of diseases in preclinical models.

Glaucoma: The ocular hypotensive effects of prostaglandin analogues are well-established. arvojournals.orgresearchgate.net Research using this compound and selective EP receptor agonists in animal models of glaucoma has been instrumental in elucidating the mechanisms by which these compounds lower intraocular pressure, primarily by increasing uveoscleral outflow. arvojournals.orgresearchgate.netresearchgate.netnih.gov

Inflammation and Pain: PGE2 is a key mediator of inflammation and pain. Studies using preclinical models are exploring the specific roles of EP receptor subtypes in these processes, with the goal of developing more targeted anti-inflammatory and analgesic therapies. researchgate.net

Cancer: The PGE2 pathway has been implicated in the development and progression of various cancers. mdpi.com Research in preclinical cancer models is investigating how PGE2 and its receptors contribute to tumor growth, angiogenesis, and metastasis. nih.govmdpi.com For instance, the EP2 receptor has been shown to play a role in intestinal tumorigenesis. mdpi.com

Bone Resorption: PGE2 is a potent stimulator of bone resorption. Studies using specific EP receptor agonists have shown that this effect is mediated mainly by the EP4 receptor and partially by the EP2 receptor, through a mechanism involving cAMP production and the induction of osteoclast differentiation factor. nih.gov

Interactive Table 2: Preclinical Research Findings with Prostaglandin E2 Analogues

| Disease Model | Key Finding | Implicated EP Receptor(s) |

| Glaucoma | Lowers intraocular pressure | EP2, EP4 |

| Inflammation | Increases vascular permeability | EP2, EP4 |

| Cancer | Promotes tumor progression | EP1, EP2, EP4 |

| Bone Resorption | Stimulates osteoclast formation | EP2, EP4 |

This table highlights key findings from preclinical studies investigating the role of Prostaglandin E2 analogues in various disease models.

Integration of Omics Technologies to Elucidate Downstream Effects in Research Systems

The integration of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, is revolutionizing our understanding of the downstream effects of this compound and its analogues. These powerful approaches allow for a global and unbiased analysis of the molecular changes induced by these compounds in research systems.

Transcriptomics: Microarray and RNA-sequencing studies have been used to identify the genes and gene networks regulated by specific EP receptor agonists. physiology.orgnih.gov For example, transcriptome analysis of human ciliary smooth muscle cells treated with EP2 and EP4 agonists has revealed the upregulation of genes involved in tissue remodeling and osmoregulation, providing insights into their mechanism of action in lowering intraocular pressure. physiology.org Furthermore, transcriptomic studies have demonstrated the profound ability of PGE2 to reverse the gene expression changes associated with myofibroblast differentiation, highlighting its potential role in tissue repair and fibrosis. nih.gov

Proteomics and Metabolomics: While transcriptomic data provides a snapshot of gene expression, proteomics and metabolomics offer a more direct measure of the functional state of a cell or tissue. These technologies can be used to identify changes in protein expression and metabolite levels following treatment with this compound, providing a more complete picture of its downstream effects. For instance, lipidomic analysis is being used to investigate the broader changes in lipid mediator profiles induced by prostaglandin analogues in glaucoma treatment. biorxiv.org

The integration of these omics datasets provides a systems-level view of the biological processes modulated by this compound, paving the way for the identification of novel biomarkers and therapeutic targets.

Q & A

Q. What is the rationale for synthesizing prostaglandin E2 (PGE2) as an isopropyl ester prodrug in experimental models?

The isopropyl ester form enhances lipid solubility compared to free PGE2, improving cellular membrane permeability and bioavailability. Upon in vivo administration, endogenous esterases hydrolyze the ester to release active PGE2, making it a practical prodrug strategy. This design is critical for studies requiring controlled release of PGE2 in target tissues, such as inflammation or pain pathways .

Q. How can researchers validate the hydrolysis efficiency of PGE2 isopropyl ester to free PGE2 in vitro?

Hydrolysis efficiency can be assessed using esterase-rich biological matrices (e.g., liver microsomes or plasma). Quantify free PGE2 via liquid chromatography-mass spectrometry (LC-MS) or ELISA at timed intervals. Control experiments should include esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) to confirm enzyme specificity .

Q. What stability considerations are critical for handling PGE2 isopropyl ester in laboratory settings?

The compound is sensitive to enzymatic degradation and hydrolysis. Store in anhydrous solvents (e.g., DMSO) at -80°C under inert gas. For in vitro assays, prepare fresh solutions and avoid prolonged exposure to aqueous buffers or serum-containing media .

Q. How does the receptor activity of PGE2 isopropyl ester compare to free PGE2 in vitro?

The ester form exhibits significantly diminished receptor binding in vitro due to steric hindrance from the isopropyl group. Activity is restored post-hydrolysis to free PGE2, necessitating caution when interpreting in vitro receptor assays. Use cell lines expressing endogenous esterases or pre-hydrolyze the compound for accurate comparisons .

Advanced Research Questions

Q. How can discrepancies between in vitro receptor activity and in vivo efficacy of PGE2 isopropyl ester be resolved?

Discrepancies arise from differential hydrolysis rates across experimental models. To reconcile

- Measure esterase activity in target tissues.

- Use LC-MS to quantify temporal release of free PGE2 in vivo.

- Compare results with in vitro systems supplemented with tissue-specific esterases .

Q. What experimental strategies optimize targeted delivery of PGE2 isopropyl ester in animal models of inflammation?

- Formulation: Encapsulate the ester in lipid nanoparticles to enhance tissue-specific accumulation.

- Route of administration: Intraperitoneal or localized delivery (e.g., intra-articular) minimizes systemic hydrolysis.

- Biomarker tracking: Monitor prostaglandin metabolites in plasma and target tissues via LC-MS to assess delivery efficiency .

Q. How do structural modifications (e.g., isopropyl vs. methyl esters) influence the pharmacokinetics of PGE2 prodrugs?

Comparative studies using isothermal titration calorimetry (ITC) and molecular dynamics simulations reveal that bulkier esters (e.g., isopropyl) slow hydrolysis rates but improve membrane permeability. Validate using:

Q. What mechanisms explain the tissue-specific variability in PGE2 isopropyl ester hydrolysis?

Q. How can researchers address conflicting data on the role of PGE2 isopropyl ester in cancer models?

Contradictions may stem from tumor microenvironment (TME)-specific factors:

- Hypoxia: Reduces esterase activity, altering prodrug activation.

- Immune cell infiltration: Myeloid-derived suppressor cells express high esterase levels.

- Methodological adjustments: Use orthotopic tumor models and single-cell RNA sequencing to map spatial hydrolysis patterns .

Methodological Resources

- Quantification: ELISA (LOQ: 10 pg/mL) or LC-MS (LOQ: 1 pg/mL) for free PGE2 in biological matrices .

- Hydrolysis assays: Liver microsomes (≥95% activity) or recombinant esterases (e.g., CES2) for controlled in vitro studies .

- Animal models: Canine glaucoma studies (intraocular pressure modulation) provide validated protocols for localized delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.